molecular formula C18H22N4O2S2 B536349 N-(4-piperidin-1-ylsulfonylphenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid

N-(4-piperidin-1-ylsulfonylphenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid

Cat. No. B536349
M. Wt: 390.5 g/mol
InChI Key: NIADLWNDYLCGNO-UHFFFAOYSA-N
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Description

MS0 is a novel potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor.

Scientific Research Applications

Synthesis and Properties

N-(4-piperidin-1-ylsulfonylphenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid and its derivatives have been explored in various scientific research contexts, particularly in the fields of chemistry and pharmacology. The synthesis of similar compounds has been a subject of study, highlighting their potential in creating novel structures with diverse applications. For instance, the synthesis and spectroscopic properties of closely related compounds were investigated using techniques like FT-IR, NMR, and UV, along with quantum chemical methods (Devi, Bishnoi, & Fatma, 2020).

Biological Activity

Several studies have focused on the biological activity of compounds structurally similar to N-(4-piperidin-1-ylsulfonylphenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid. Research has revealed the potential anticancer properties of related compounds, such as a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, which showed promising activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015). Additionally, studies on the synthesis and antimicrobial activity of new pyridine derivatives have also been conducted, indicating considerable antibacterial properties (Patel & Agravat, 2009).

Synthesis Techniques and Applications

Research on synthesis methods has been pivotal in understanding and expanding the applications of these compounds. Techniques like the Claisen rearrangement have been used to create optically pure piperidines, serving as versatile intermediates for a wide range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010). Such advancements in synthetic chemistry not only enhance the understanding of these compounds but also open new avenues for their practical application in various fields.

properties

Product Name

N-(4-piperidin-1-ylsulfonylphenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid

Molecular Formula

C18H22N4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid

InChI

InChI=1S/C18H22N4O2S2/c23-26(24,22-11-2-1-3-12-22)17-8-6-16(7-9-17)21-18(25)20-14-15-5-4-10-19-13-15/h4-10,13H,1-3,11-12,14H2,(H2,20,21,25)

InChI Key

NIADLWNDYLCGNO-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=NCC3=CN=CC=C3)S

SMILES

S=C(NCC1=CC=CN=C1)NC2=CC=C(S(=O)(N3CCCCC3)=O)C=C2

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=NCC3=CN=CC=C3)S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MS0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-piperidin-1-ylsulfonylphenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid
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N-(4-piperidin-1-ylsulfonylphenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid
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N-(4-piperidin-1-ylsulfonylphenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid
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